molecular formula C23H27N3O3 B2880503 5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol CAS No. 1010867-79-4

5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol

Cat. No.: B2880503
CAS No.: 1010867-79-4
M. Wt: 393.487
InChI Key: CTPRCYPDKCSGRM-UHFFFAOYSA-N
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Description

5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol is a complex organic compound that features a morpholine ring, a phenol group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of phenylhydrazine with an appropriate diketone under acidic conditions.

    Attachment of the morpholine ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where 2,6-dimethylmorpholine reacts with an appropriate halogenated precursor.

    Etherification: The ethoxy linkage is formed by reacting the phenol group with an appropriate ethylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenated precursors and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinones derived from the phenol group.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole ring is particularly interesting for its potential biological activity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of the morpholine and pyrazole rings suggests it could interact with a variety of biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-methyl-1H-pyrazol-3-yl)phenol: Similar structure but with a methyl group instead of a phenyl group on the pyrazole ring.

    5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-chloro-1H-pyrazol-3-yl)phenol: Similar structure but with a chloro group instead of a phenyl group on the pyrazole ring.

Uniqueness

The uniqueness of 5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-16-14-26(15-17(2)29-16)10-11-28-19-8-9-20(22(27)12-19)23-21(13-24-25-23)18-6-4-3-5-7-18/h3-9,12-13,16-17,27H,10-11,14-15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPRCYPDKCSGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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